4-((4-Fluorophenyl)(methyl)amino)benzaldehyde
Overview
Description
4-((4-Fluorophenyl)(methyl)amino)benzaldehyde is an organic compound with the molecular formula C14H12FNO It is characterized by the presence of a fluorophenyl group, a methylamino group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde typically involves the reaction of 4-fluoroaniline with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as zinc oxide nanoparticles to facilitate the reaction. The reaction is carried out in a solvent like ethanol at reflux temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)(methyl)amino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-((4-Fluorophenyl)(methyl)amino)benzoic acid.
Reduction: 4-((4-Fluorophenyl)(methyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Fluorophenyl)(methyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde
- 4-((4-Chlorophenyl)(methyl)amino)benzaldehyde
- 4-((4-Bromophenyl)(methyl)amino)benzaldehyde
Uniqueness
4-((4-Fluorophenyl)(methyl)amino)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(4-fluoro-N-methylanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-16(14-8-4-12(15)5-9-14)13-6-2-11(10-17)3-7-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIVXDADANVGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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